4-Fluoro-2,6-dimethylbenzonitrile 4-Fluoro-2,6-dimethylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 14659-61-1
VCID: VC0175852
InChI: InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
SMILES: CC1=CC(=CC(=C1C#N)C)F
Molecular Formula: C9H8FN
Molecular Weight: 149.168

4-Fluoro-2,6-dimethylbenzonitrile

CAS No.: 14659-61-1

Cat. No.: VC0175852

Molecular Formula: C9H8FN

Molecular Weight: 149.168

* For research use only. Not for human or veterinary use.

4-Fluoro-2,6-dimethylbenzonitrile - 14659-61-1

Specification

CAS No. 14659-61-1
Molecular Formula C9H8FN
Molecular Weight 149.168
IUPAC Name 4-fluoro-2,6-dimethylbenzonitrile
Standard InChI InChI=1S/C9H8FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,1-2H3
Standard InChI Key BPLRYXJPQRMLEJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1C#N)C)F

Introduction

Physical and Chemical Properties

Basic Identification

The compound 4-Fluoro-2,6-dimethylbenzonitrile is identified by several key parameters that facilitate its recognition and differentiation from similar compounds. These identifiers are crucial for researchers and manufacturers working with this chemical.

Table 1: Basic Identification Parameters of 4-Fluoro-2,6-dimethylbenzonitrile

ParameterValue
CAS Number14659-61-1
MDL NumberMFCD04972839
Molecular FormulaC₉H₈FN
Molecular Weight149.16 g/mol
Purity (Commercial)≥95%

The compound's structure consists of a benzene ring substituted with a cyano group, a fluorine atom, and two methyl groups in specific orientations that contribute to its chemical behavior and reactivity .

Physical Properties

4-Fluoro-2,6-dimethylbenzonitrile exists as a solid at room temperature, though specific data on melting and boiling points is limited in the available literature. The recommended storage conditions indicate stability at ambient temperatures when properly sealed and protected from moisture .

Chemical Structure and Reactivity

The chemical structure features a benzene ring with three substituents: a nitrile group (−C≡N), a fluorine atom at the 4-position (para to the nitrile), and two methyl groups at the 2- and 6-positions (ortho to the nitrile). This arrangement creates a unique electronic distribution that influences the compound's reactivity and applications .

The presence of the electron-withdrawing nitrile and fluorine groups, combined with the electron-donating methyl groups, creates an electronic environment that affects the compound's behavior in various chemical reactions. This balance of electronic effects contributes to its utility as a synthetic intermediate .

Synthesis and Production

Size (g)Typical AvailabilityApproximate Lead Time
0.100Yes1-3 weeks
0.250Yes1-3 weeks
1.000Yes1-3 weeks
5.000Limited1-3 weeks

The lead times suggest that the compound is produced in limited quantities, likely through batch processes rather than continuous manufacturing .

Applications

Pharmaceutical Applications

4-Fluoro-2,6-dimethylbenzonitrile serves as a valuable intermediate in pharmaceutical synthesis. Its unique structure makes it particularly useful for developing active pharmaceutical ingredients that target specific diseases. The presence of the fluorine atom can enhance metabolic stability and bioavailability of derived compounds, both desirable properties in drug development .

The compound's nitrile group provides a versatile handle for further transformations, potentially allowing conversion to amines, amides, carboxylic acids, and other functionalities commonly found in pharmaceutical compounds .

Agrochemical Applications

In agrochemical research, 4-Fluoro-2,6-dimethylbenzonitrile contributes to the development of advanced crop protection agents. These applications leverage the compound's structural features to enhance the efficiency and safety of agricultural products. The fluorine substituent can improve the stability and potency of resulting agrochemicals, while the nitrile group offers opportunities for further structural elaboration .

Materials Science Applications

The compound also finds utility in materials science, particularly in the production of specialized polymers and coatings. Its incorporation can impart specific properties to materials, potentially enhancing performance characteristics such as durability, thermal stability, or chemical resistance .

Organic Synthesis Applications

As a building block in organic synthesis, 4-Fluoro-2,6-dimethylbenzonitrile aids in constructing complex molecules for diverse industrial applications. Its well-defined substitution pattern provides a platform for selective reactions at specific positions, allowing for controlled elaboration of molecular structure .

Chemical Reactions

Reactivity Patterns

While specific reaction data for 4-Fluoro-2,6-dimethylbenzonitrile is limited in the provided search results, general reactivity patterns can be inferred from its structure and the behavior of similar compounds.

The nitrile group can undergo various transformations:

  • Hydrolysis to carboxylic acids

  • Reduction to primary amines

  • Addition reactions with nucleophiles

  • Coordination with metal centers

The fluorine atom, being a good leaving group in certain contexts, may participate in nucleophilic aromatic substitution reactions under appropriate conditions. The methyl groups may undergo oxidation or serve as sites for further functionalization through radical reactions .

Structure-Activity Relationships

The specific arrangement of substituents in 4-Fluoro-2,6-dimethylbenzonitrile influences its reactivity and utility in various applications. The electronic effects of the fluorine atom and nitrile group, combined with the steric considerations introduced by the methyl groups, create a unique reactivity profile that differentiates this compound from other fluorinated benzonitriles .

Analytical Characterization

Spectroscopic Identification

The identification and purity assessment of 4-Fluoro-2,6-dimethylbenzonitrile typically involves several spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Infrared (IR) spectroscopy to identify characteristic functional groups

  • Mass Spectrometry (MS) for molecular weight confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

The nitrile group typically shows a characteristic absorption in IR spectroscopy around 2200-2240 cm⁻¹, while the C-F bond often appears around 1000-1400 cm⁻¹. In ¹H NMR, the methyl groups would be expected to produce singlets in the region of 2-3 ppm, while the aromatic proton would appear as a singlet in the aromatic region .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator